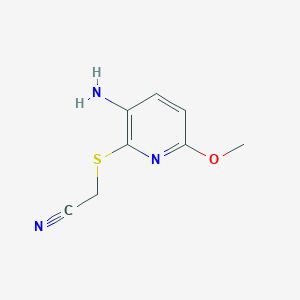
2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile is an organic compound that features a pyridine ring substituted with an amino group, a methoxy group, and a sulfanylacetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile typically involves the introduction of the sulfanylacetonitrile group to a pre-functionalized pyridine ring. One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a sulfanylacetonitrile precursor under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-6-methoxypyridine
- 2-(6-Methoxypyridin-2-yl)ethanamine
- 2-Bromo-6-methoxypyridine
- 2-Methoxypyridine
- 2-Chloro-6-methoxypyridine
Uniqueness
2-(3-Amino-6-methoxypyridin-2-yl)sulfanylacetonitrile is unique due to the presence of the sulfanylacetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H9N3OS |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
2-(3-amino-6-methoxypyridin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C8H9N3OS/c1-12-7-3-2-6(10)8(11-7)13-5-4-9/h2-3H,5,10H2,1H3 |
InChI-Schlüssel |
FUKFRUYAUCTOFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)N)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)
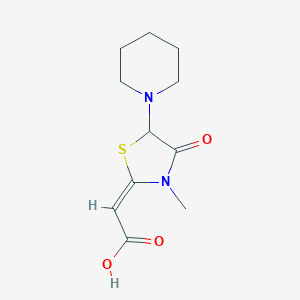
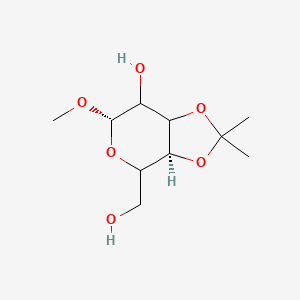
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
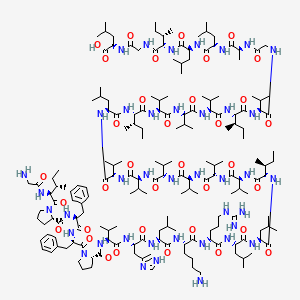




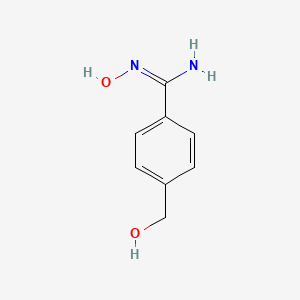
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
